molecular formula C10H7F3O2 B7859548 3-[4-(Trifluoromethyl)phenyl]prop-2-enoic acid

3-[4-(Trifluoromethyl)phenyl]prop-2-enoic acid

Cat. No. B7859548
M. Wt: 216.16 g/mol
InChI Key: ANRMAUMHJREENI-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]prop-2-enoic acid is a useful research compound. Its molecular formula is C10H7F3O2 and its molecular weight is 216.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Hydrogen-bonded dimer formation

    The crystal structure of 3-phenyl-2-(trifluoromethyl)prop-2-enoic acid was studied, confirming the cis assignment and revealing a hydrogen-bonded dimer with different conformations of molecules in the unit (Swenson, Lu, & Burton, 1997).

  • Synthesis and properties

    A study on the synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid dye derived from 4-dimethylaminobenzaldehyde and methyl cyanoacetate, and its properties, including structure and electronic properties, was conducted (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

  • Photoalignment of liquid crystals

    Prop-2-enoates derived from 3-(thiophen-2-yl)- and 3-(thiophen-3-yl)-prop-2-enoic acid were found effective in photoalignment of a nematic liquid crystal, with their effectiveness influenced by fluoro-substituents and the position of the thiophene moiety (Hegde, Ata Alla, Matharu, & Komitov, 2013).

  • Synthesis of disubstituted prop-2-enoic acids

    Research demonstrated the selective synthesis of 3,3-disubstituted prop-2-enoic acids via palladium-catalysed cross-coupling of 3-substituted 3-iodobut-2-enoic acids with various organometallic reagents (Abarbri, Thibonnet, Parrain, & Duchěne, 2002).

  • X-ray crystal structure and spectroscopy

    The structure of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid was characterized by X-ray crystallography, spectroscopic methods, and quantum chemical calculations (Venkatesan et al., 2016).

  • Potential antileukotrienic agents

    The synthesis of certain prop-2-enoic acid derivatives as potential antileukotrienic drugs was described, including in-vitro cytotoxicity and antiplatelet activity testing (Jampílek et al., 2004).

properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRMAUMHJREENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901248274
Record name 3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901248274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Trifluoromethyl)phenyl]prop-2-enoic acid

CAS RN

2062-26-2
Record name 3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2062-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901248274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Malonic acid (3.58 g, 0.03 mol) and piperidine (0.28 mL, 0.0028 mol) were added to a solution of 4-trifluoromethyl-benzaldehyde (5 g, 0.028 mol) in pyridine (50 mL) at room temperature under nitrogen atmosphere. The resulting mixture was refluxed at 105° C. for 20 minutes under nitrogen atmosphere. The reaction was monitored by TLC (50% ethylacetate in hexane). The reaction mixture was cooled to room temperature, followed by the addition of 6N HCl and filtered. The residue was washed with n-hexane (20 mL) and dried under reduced pressure to afford 7.2 g of the crude product which was used in the next step without further purification.
Quantity
3.58 g
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reactant
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5 g
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50 mL
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0.28 mL
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catalyst
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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